Chloromethyl Propyl Carbonate
Overview
Description
Chloromethyl propyl carbonate is a compound that can be synthesized through various chemical reactions involving chloromethyl groups and carbonate structures. The studies related to this compound often explore its synthesis, molecular structure, and the potential for further chemical modifications.
Synthesis Analysis
The synthesis of chloromethyl propyl carbonate-related compounds has been explored in several studies. For instance, the polyaddition of bisphenol A diglycidyl ether with 2,2'-bis[(4-chloroformyl)oxyphenyl]-propane using quaternary onium salts as catalysts resulted in a high molecular weight poly(alkyl aryl carbonate) with pendant chloromethyl groups . Additionally, coordination polymers with tertiary amine ligands have been used as acid-base catalysts for the synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric pressure, yielding high percentages of the desired product .
Molecular Structure Analysis
The molecular structure of chloromethyl propyl carbonate and related compounds is characterized by the presence of chloromethyl groups attached to carbonate structures. The NMR spectroscopy of chlorinated poly(propylene carbonate) (CPPC) confirmed the successful introduction of chlorine atoms onto the polymer chains . The molecular structure is crucial for the compound's reactivity and properties, such as solubility and adhesiveness.
Chemical Reactions Analysis
Chloromethyl propyl carbonate-related compounds undergo various chemical reactions. For example, the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of potassium carbonate yields different products depending on the reaction conditions . The chemical modification of poly(carbonate)s with pendant chloromethyl groups has been investigated using nucleophiles such as potassium thiocyanate and potassium 3-phenyl-2,5-norbornadienecarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl propyl carbonate-related compounds are influenced by the presence of chloromethyl groups. Chlorinated poly(propylene carbonate) exhibits improved solubility, wettability, adhesiveness, and gas barrier properties compared to its non-chlorinated counterpart. The oxygen permeability coefficient of CPPC shows a significant decrease, indicating better barrier properties . These properties make chloromethyl propyl carbonate-related compounds suitable for applications in coatings, adhesives, and barrier materials.
Scientific Research Applications
Prodrug Synthesis
Chloromethyl propyl carbonate has been explored in the synthesis of prodrugs. For instance, alkyl methyl carbamates, synthesized through alkylation of antiretroviral agents with alkyl chloromethyl carbonate, demonstrated increased antiviral activity and chemical stability, indicating its potential in enhancing oral bioavailability of drugs (Arimilli et al., 1997).
Solvent Applications
Chloromethyl propyl carbonate derivatives, like propylene carbonate, are used as solvents in various chemical reactions. This includes its use as an environmentally friendly solvent in proline-catalysed amination reactions (Beattie et al., 2011) and in rhodium-catalysed intermolecular alkyne hydroacylation reactions (Lenden et al., 2011).
Polymer Synthesis
It has been used in the reaction with phenols to produce polyols and cyclic carbonates, indicating its role in polymer chemistry (Rokicki et al., 1985).
Battery Technology
Chloromethyl propyl carbonate and its derivatives have applications in battery technology. For instance, chloroethylene carbonate, a derivative, is used in lithium-ion batteries with a graphitic anode for better cell performance (Shu et al., 1995).
Green Chemistry
Its derivatives are involved in green chemistry. Dimethyl carbonate, a related compound, is explored for its reactivity and potential as a green alternative to chlorinated analogues in various chemical reactions (Tundo et al., 2018).
Catalysis
Chloromethyl propyl carbonate derivatives are used in catalysis. For example, propylene carbonate is used as a solvent in asymmetric cyanohydrin synthesis, demonstrating its impact on catalytic activity (North & Omedes-Pujol, 2010).
Material Science
In material science, derivatives of chloromethyl propyl carbonate are employed for synthesizing anion exchange membranes with potential applications in fuel cells (Zhou et al., 2009).
Environmental Impact Study
Studies have also focused on evaluating the environmental impact of chloromethyl propyl carbonate derivatives, such as their ozone depletion potentials (Wuebbles et al., 2010).
Electrolyte Research
It's used in the development of electrolytes for lithium-ion batteries, as seen in the study of fluoroethylene carbonate electrolytes (McMillan et al., 1999).
Chemical Education
Finally, it has been integrated into educational experiments, enriching the learning experience in the field of chemical synthesis (De-hua et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloromethyl propyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
Record name | Chloromethyl propyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Propyl Carbonate | |
CAS RN |
35273-90-6 | |
Record name | Chloromethyl propyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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